molecular formula C15H13N3OS B2389776 benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034237-76-6

benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2389776
CAS No.: 2034237-76-6
M. Wt: 283.35
InChI Key: OEJLBRHLKXWABV-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: is a complex organic compound that features a benzo[b]thiophene moiety linked to a dihydropyrazolo[1,5-a]pyrazine ring system through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common approach is:

    Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of 2-mercaptobenzoic acid with appropriate reagents.

    Synthesis of the dihydropyrazolo[1,5-a]pyrazine ring: This involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Coupling of the two moieties: The final step involves linking the benzo[b]thiophene and dihydropyrazolo[1,5-a]pyrazine units via a methanone bridge, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the methanone bridge.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in the development of fluorescent probes for imaging studies.

Industry

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene derivatives: Compounds like benzo[b]thiophene-2-carboxylic acid.

    Dihydropyrazolo[1,5-a]pyrazine derivatives: Compounds such as 6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxamide.

Uniqueness

Benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both benzo[b]thiophene and dihydropyrazolo[1,5-a]pyrazine moieties allows for diverse interactions with molecular targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

1-benzothiophen-2-yl(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15(14-9-11-3-1-2-4-13(11)20-14)17-7-8-18-12(10-17)5-6-16-18/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJLBRHLKXWABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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